Home > Products > Screening Compounds P100152 > 1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine
1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine -

1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine

Catalog Number: EVT-5535471
CAS Number:
Molecular Formula: C19H24F3N3
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

Relevance: This compound shares a very similar core structure with the target compound 1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine. Both compounds contain a piperidine ring directly linked to an imidazole ring, with the imidazole further substituted with a trifluoromethylphenyl group. The key difference lies in the substituent on the piperidine nitrogen, with this compound featuring a (dimethylamino)ethyl group while the target compound has a (1-methyl-1H-imidazol-2-yl)methyl substituent.

tert-butyl 4-{1-[2-(dimethylamino)ethyl]-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate

Relevance: This compound is structurally very similar to both the target compound and the previously mentioned p38 MAP kinase inhibitor. The primary difference lies in the presence of a tert-butoxycarbonyl protecting group on the piperidine nitrogen. This highlights a common synthetic strategy where protecting groups are employed during multi-step syntheses and then removed in the final steps to reveal the desired target compound.

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It demonstrates good plasma exposure and plasma to brain penetration in rats.

Relevance: While this compound does not share the same core structure as the target compound, it exhibits significant structural similarities. Both compounds feature a piperidine ring linked to an aromatic ring system incorporating a trifluoromethyl group. This compound utilizes a pyridine-2-carboxamide moiety instead of the imidazole present in the target compound. This highlights the exploration of different heterocyclic scaffolds while maintaining key pharmacophores and functional groups in drug discovery efforts. ,

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound represents a structurally diverse back-up compound for TP0439150, also acting as a potent and orally available GlyT1 inhibitor with a favorable pharmacokinetics profile.

Relevance: This compound shares several key structural features with the target compound, including the presence of both an imidazole ring and a trifluoromethoxyphenyl group. Although the overall connectivity differs, this example underscores the significance of individual pharmacophoric elements in contributing to biological activity and the ongoing exploration of structural variations to optimize drug-like properties in medicinal chemistry research.

Properties

Product Name

1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine

IUPAC Name

1-[(1-methylimidazol-2-yl)methyl]-3-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine

Molecular Formula

C19H24F3N3

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C19H24F3N3/c1-24-11-9-23-18(24)14-25-10-3-5-16(13-25)8-7-15-4-2-6-17(12-15)19(20,21)22/h2,4,6,9,11-12,16H,3,5,7-8,10,13-14H2,1H3

InChI Key

NZOQGWBSDAFOAB-UHFFFAOYSA-N

SMILES

CN1C=CN=C1CN2CCCC(C2)CCC3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CN1C=CN=C1CN2CCCC(C2)CCC3=CC(=CC=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.